ethyl (4R,5S)-2,5-diphenyl-4,5-dihydro-1,3-oxazole-4-carboxylate
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Overview
Description
Ethyl (4R,5S)-2,5-diphenyl-4,5-dihydro-1,3-oxazole-4-carboxylate is a chiral compound with significant importance in organic chemistry It features a unique oxazole ring, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4R,5S)-2,5-diphenyl-4,5-dihydro-1,3-oxazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. For instance, the reaction of an α-hydroxy ketone with an amine in the presence of an acid catalyst can lead to the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process. Additionally, the scalability of the synthesis is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4R,5S)-2,5-diphenyl-4,5-dihydro-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The oxazole ring can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Ethyl (4R,5S)-2,5-diphenyl-4,5-dihydro-1,3-oxazole-4-carboxylate has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies.
Mechanism of Action
The mechanism of action of ethyl (4R,5S)-2,5-diphenyl-4,5-dihydro-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects .
Properties
CAS No. |
161198-49-8 |
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Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
ethyl (4R,5S)-2,5-diphenyl-4,5-dihydro-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C18H17NO3/c1-2-21-18(20)15-16(13-9-5-3-6-10-13)22-17(19-15)14-11-7-4-8-12-14/h3-12,15-16H,2H2,1H3/t15-,16+/m1/s1 |
InChI Key |
UTCAQOIBIWRLBN-CVEARBPZSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H](OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1C(OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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